Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular weight of 205.68 . It is also known as ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride .
Synthesis Analysis
A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been reported in the literature . This synthesis involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . The method has been modified by incorporating a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .Molecular Structure Analysis
The molecular structure of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique and complex. It includes a seven-membered ring with a nitrogen atom at one bridgehead . The absolute configuration of the bicyclic esters was deduced by X-ray crystallography of an intermediate .Chemical Reactions Analysis
The chemical reactions involving Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate are diverse. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Physical And Chemical Properties Analysis
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has a molecular weight of 205.68 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
1. Construction of Oxygenated 2-azabicyclo[2.2.1]heptanes
- Application Summary: This research describes the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
- Method of Application: The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
- Results or Outcomes: The reaction was successful and the products were able to be further functionalized to create a variety of bridged aza-bicyclic structures .
2. Synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic Acid Esters
- Application Summary: This research describes a novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .
- Method of Application: The method was modified by incorporating a chiral substituted benzyl group on the nitrogen atom .
- Results or Outcomes: This led to the first reported process for the preparation of these esters in enantiomerically pure form .
3. Chemistry of Bicyclo- and 1-Azabicyclo
- Application Summary: This research focuses on the chemistry of bicyclo- and 1-azabicyclo . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .
- Method of Application: The central, strained bond is typically cleaved to deliver cyclobutanes or azetidines .
- Results or Outcomes: There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .
4. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
- Application Summary: This research focuses on the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the available information .
5. Chemistry of Bicyclo- and 1-Azabicyclo
- Application Summary: This research focuses on the chemistry of bicyclo- and 1-azabicyclo . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .
- Method of Application: The central, strained bond is typically cleaved to deliver cyclobutanes or azetidines .
- Results or Outcomes: There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .
6. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
- Application Summary: This research focuses on the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
- Method of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the available information .
Safety And Hazards
properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUVXPAUKQGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCN1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624434 | |
Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
646055-79-0 | |
Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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